molecular formula C19H20N2O2 B12214533 1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol

1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol

Cat. No.: B12214533
M. Wt: 308.4 g/mol
InChI Key: RYBSTDNVKPCKRS-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol is a synthetic organic compound characterized by a benzimidazole core substituted with a cyclopropyl group at position 2 and a phenoxypropan-2-ol side chain. This structural motif is common in molecules targeting ion channels or microbial pathways, as evidenced by analogs with benzimidazole derivatives .

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

1-(2-cyclopropylbenzimidazol-1-yl)-3-phenoxypropan-2-ol

InChI

InChI=1S/C19H20N2O2/c22-15(13-23-16-6-2-1-3-7-16)12-21-18-9-5-4-8-17(18)20-19(21)14-10-11-14/h1-9,14-15,22H,10-13H2

InChI Key

RYBSTDNVKPCKRS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2CC(COC4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol typically involves the following steps:

    Formation of the Benzimidazole Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Phenoxypropanol Addition: The final step involves the reaction of the cyclopropylbenzimidazole with phenoxypropanol under basic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or signal transduction, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., chlorine in Compound 22) increase molecular weight and may influence solubility or membrane permeability .
  • The dichlorophenethylamino group in the antimicrobial analog () introduces strong hydrophobicity, likely critical for membrane disruption in Pseudomonas aeruginosa .

Ion Channel Modulation

  • VU573: Exhibits selective inhibition of Kir1.1/GIRK channels with an IC50 of 1.9 μM. The 3-benzyl-2-imino group and methoxyphenoxy side chain contribute to its selectivity .
  • Compound 22 : Substitution with 4-chlorobenzyl enhances molecular weight but lacks reported channel activity, suggesting substituent positioning is critical for efficacy .

Antimicrobial Activity

  • 1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol: Kills P. aeruginosa via membrane damage, attributed to the dichlorophenethyl group’s lipophilicity, which disrupts lipid bilayers .
  • 1-(Isopropylamino)-3-phenoxypropan-2-ol: Synthesized as a metoprolol impurity (), its lack of reported antimicrobial activity highlights the necessity of specific substituents (e.g., halogenated groups) for membrane-targeting effects .

Biological Activity

1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the benzimidazole ring followed by the introduction of the cyclopropyl and phenoxy groups. Specific synthetic routes may vary, but they generally aim to optimize yield and purity while minimizing by-products.

The compound exhibits various biological activities, primarily attributed to its structural characteristics. It is believed to interact with specific molecular targets, potentially acting as an enzyme inhibitor or modulator. The presence of the benzimidazole moiety is significant, as this structure is often associated with diverse pharmacological effects, including anticancer and anti-inflammatory activities.

Pharmacological Effects

This compound has shown promising results in several biological assays:

  • Anticancer Activity : Preliminary studies indicate that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it demonstrated effective inhibition against U937 human myeloid leukemia cells without significant cytotoxicity to normal cells .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, which provide insights into the potential effects of this compound:

  • Inhibition Studies : Research has shown that compounds with similar structures can effectively inhibit specific kinases involved in cancer progression. The structure-activity relationship (SAR) studies highlight that modifications in the cyclopropyl and phenoxy groups can significantly influence potency and selectivity .
  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that compounds related to this compound can induce apoptosis and inhibit cell cycle progression. These findings suggest potential applications in cancer therapy.

Data Table: Biological Activity Summary

Biological Activity Effect Cell Line Tested Reference
AnticancerInhibition of proliferationU937 (human myeloid leukemia)
Anti-inflammatoryPotential activityNot specified
Enzyme inhibitionPossible kinase inhibitionVarious cancer lines

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